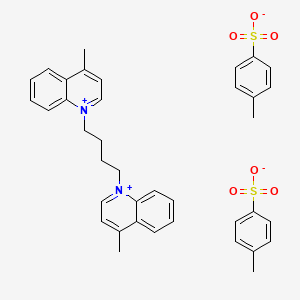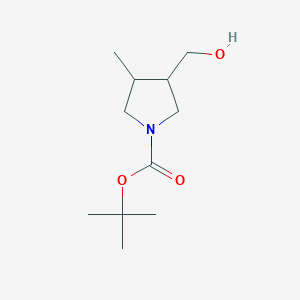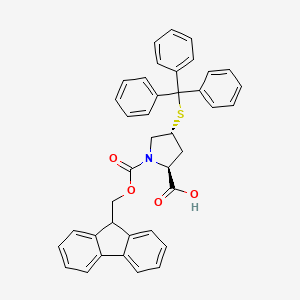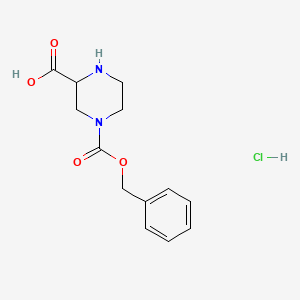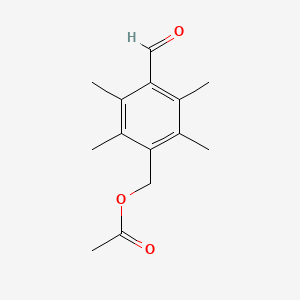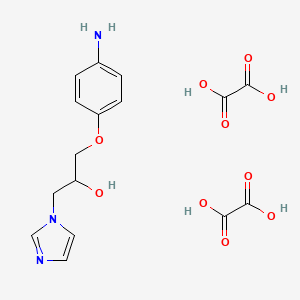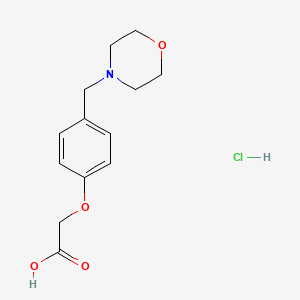
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride
Vue d'ensemble
Description
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride, also known as 4-Morpholin-4-ylmethyl-phenoxy-acetic acid hydrochloride or MMPAH, is an organic compound derived from the phenoxyacetic acid family. MMPAH has been widely studied for its potential applications in various scientific fields, especially in the fields of medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
MMPAH is a versatile compound that has a wide range of applications in scientific research. It is widely used in medicinal chemistry and biochemistry as a potent inhibitor of enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. MMPAH is also used in the synthesis of a variety of drugs and pharmaceuticals, as well as in the synthesis of agrochemicals. Additionally, MMPAH has been used to study the effects of various drugs on the human body, as well as to study the effects of environmental pollutants on biochemical processes.
Mécanisme D'action
MMPAH is a potent inhibitor of enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. It works by binding to the active site of the enzyme, preventing it from catalyzing the reaction and thus inhibiting the production of prostaglandins. Additionally, MMPAH has been found to inhibit the activity of other enzymes, such as phospholipase A2, which are involved in the synthesis of other biologically active molecules.
Biochemical and Physiological Effects
MMPAH has been found to have a number of biochemical and physiological effects on the human body. It has been found to inhibit the production of prostaglandins, which are involved in a variety of physiological processes, such as inflammation, pain, and fever. Additionally, MMPAH has been found to inhibit the activity of other enzymes, such as phospholipase A2, which are involved in the synthesis of other biologically active molecules.
Avantages Et Limitations Des Expériences En Laboratoire
MMPAH is a versatile compound that has a number of advantages and limitations for lab experiments. One of the main advantages of MMPAH is its relatively low cost and availability, making it an ideal compound for laboratory experiments. Additionally, MMPAH is relatively stable and can be stored for extended periods of time without significant degradation. However, MMPAH is a potent inhibitor of enzymes and can have significant effects on biochemical processes, making it difficult to control and predict the exact outcomes of experiments.
Orientations Futures
The potential future directions for MMPAH are numerous. One potential direction is to further explore the effects of MMPAH on the production of prostaglandins, as well as other enzymes involved in the synthesis of biologically active molecules. Additionally, further research could be conducted on the potential applications of MMPAH in the synthesis of drugs and pharmaceuticals, as well as agrochemicals. Finally, further research could be conducted to explore the potential adverse effects of MMPAH on the human body, as well as its potential interactions with other drugs and environmental pollutants.
Propriétés
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenoxy]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(16)10-18-12-3-1-11(2-4-12)9-14-5-7-17-8-6-14;/h1-4H,5-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOXEKQGWPASMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)OCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




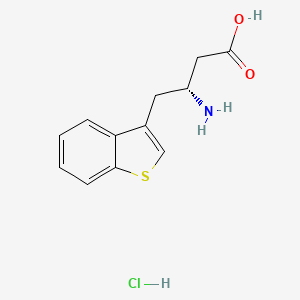

![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)
![4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388886.png)

